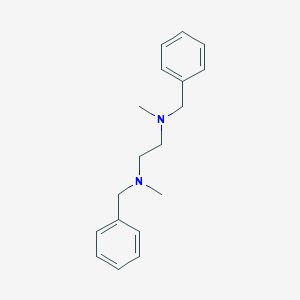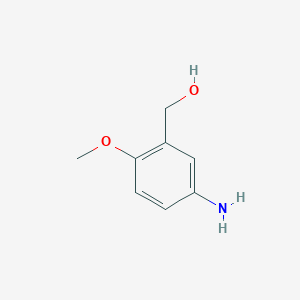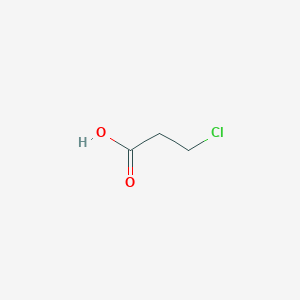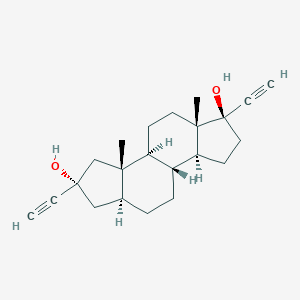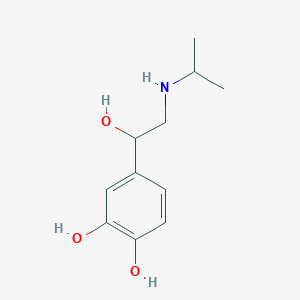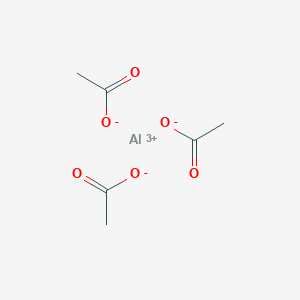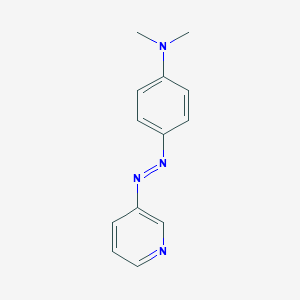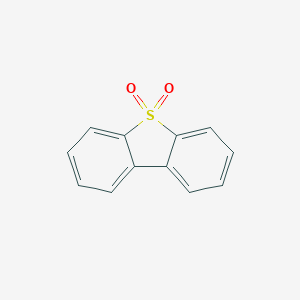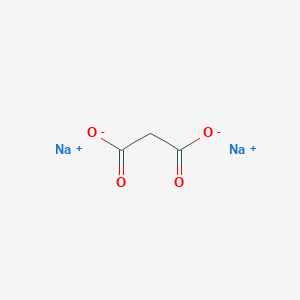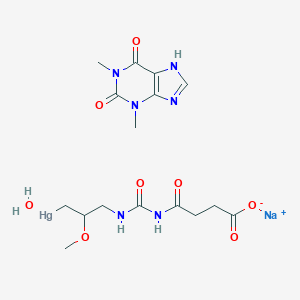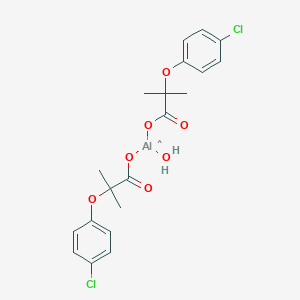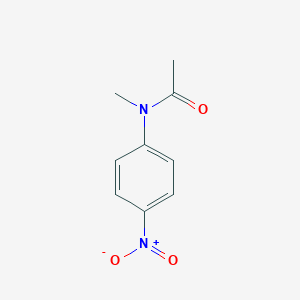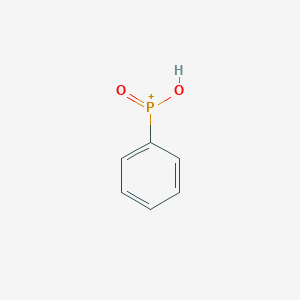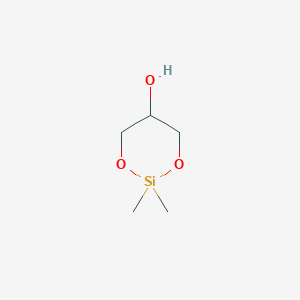
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol, also known as DMSO or dimethyl sulfoxide, is a widely used organic solvent in scientific research. It is a colorless, odorless, and hygroscopic liquid that has a high boiling point and is miscible with water and many organic solvents. DMSO has been used in a variety of applications, including as a solvent, cryoprotectant, and reducing agent. In
Applications De Recherche Scientifique
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has been used in a wide range of scientific research applications due to its unique properties. It is commonly used as a solvent for polar and nonpolar compounds, as it can dissolve a wide range of organic and inorganic compounds. 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol is also used as a cryoprotectant for the preservation of cells and tissues, as it can prevent ice formation and cell damage during freezing. Additionally, 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has been used as a reducing agent in organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol is not fully understood, but it is thought to involve its ability to penetrate cell membranes and interact with proteins and nucleic acids. 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has been shown to modulate the activity of enzymes and ion channels, as well as alter gene expression in cells.
Effets Biochimiques Et Physiologiques
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has been shown to have a variety of biochemical and physiological effects in cells and organisms. It has been shown to have anti-inflammatory and analgesic properties, as well as antioxidant and free radical scavenging activity. 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has also been shown to modulate the immune system and improve wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has several advantages for use in lab experiments, including its ability to dissolve a wide range of compounds, its cryoprotectant properties, and its reducing agent activity. However, 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol can also have toxic effects on cells and organisms at high concentrations, and can interfere with some assays and experiments.
Orientations Futures
There are several future directions for research on 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol, including its potential use as a therapeutic agent for a variety of diseases, its mechanism of action in cells and organisms, and its effects on the microbiome and gut health. Additionally, there is a need for further research on the potential toxic effects of 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol and its interactions with other compounds in complex biological systems.
In conclusion, 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol is a versatile and widely used organic solvent in scientific research. Its unique properties make it useful for a variety of applications, including as a solvent, cryoprotectant, and reducing agent. Further research is needed to fully understand its mechanism of action and potential therapeutic applications, as well as its limitations and potential toxic effects.
Méthodes De Synthèse
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol can be synthesized by the oxidation of dimethyl sulfide using an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is typically carried out in the presence of a catalyst such as silver oxide or copper sulfate. The resulting 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol is purified by distillation or crystallization.
Propriétés
Numéro CAS |
14760-14-6 |
|---|---|
Nom du produit |
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol |
Formule moléculaire |
C5H12O3Si |
Poids moléculaire |
148.23 g/mol |
Nom IUPAC |
2,2-dimethyl-1,3,2-dioxasilinan-5-ol |
InChI |
InChI=1S/C5H12O3Si/c1-9(2)7-3-5(6)4-8-9/h5-6H,3-4H2,1-2H3 |
Clé InChI |
PXKUKOZEWCQWRX-UHFFFAOYSA-N |
SMILES |
C[Si]1(OCC(CO1)O)C |
SMILES canonique |
C[Si]1(OCC(CO1)O)C |
Autres numéros CAS |
14760-14-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




